(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone

Description

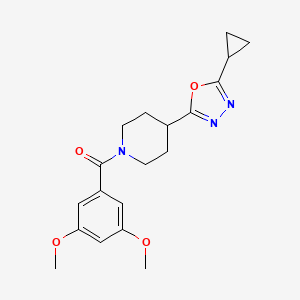

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone features a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety and a 3,5-dimethoxyphenyl methanone group.

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-9-14(10-16(11-15)25-2)19(23)22-7-5-13(6-8-22)18-21-20-17(26-18)12-3-4-12/h9-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJPALZINKYCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, cyclopropylcarboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a dehydrating agent like phosphorus oxychloride to yield the oxadiazole ring.

-

Attachment of the Piperidine Ring: : The oxadiazole derivative is then reacted with a piperidine derivative. This can be achieved through nucleophilic substitution reactions where the oxadiazole ring is functionalized to allow for the attachment of the piperidine ring.

-

Formation of the Methanone Group: : The final step involves the introduction of the methanone group. This can be done by reacting the intermediate compound with a dimethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Analogs in Methanone Derivatives

Several structurally related methanone derivatives have been synthesized and studied, as highlighted in . Key comparisons include:

Key Observations :

- Oxadiazole vs. Azabicyclo/Azetidine : The target compound’s oxadiazole group may enhance metabolic stability compared to azabicyclo or azetidine derivatives, which are prone to ring-opening reactions .

- Cyclopropyl Effect : The cyclopropyl substituent on oxadiazole could reduce steric hindrance compared to bulkier groups (e.g., 3-phenylpropyl), enabling better target binding .

Bioactivity Modulation by Structural Features

Minor structural variations significantly influence bioactivity:

- Piperidine vs. Piperazine : Piperidine-based compounds (e.g., the target) may exhibit stronger CNS penetration than piperazine analogs due to reduced polarity .

- Electron-Deficient Moieties : The oxadiazole’s electron-withdrawing nature could enhance interactions with enzymatic active sites, as seen in kinase inhibitors like imatinib .

Challenges in Comparative Analysis

- Limited Direct Data: No explicit bioactivity data for the target compound exists in the provided evidence. Inferences are drawn from structural analogs and general principles of medicinal chemistry.

- Synthetic Accessibility: The cyclopropyl-oxadiazole-piperidine scaffold may pose synthesis challenges compared to simpler methanone derivatives, affecting scalability .

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 342.39 g/mol. The structure features a piperidine ring substituted with a cyclopropyl-1,3,4-oxadiazole moiety and a methanone group connected to a dimethoxy-substituted phenyl ring.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities. Specifically, the oxadiazole moiety is recognized for its roles in:

- Anticancer Activity : Compounds containing the 1,3,4-oxadiazole scaffold have shown promise in inhibiting tumor growth across various cancer cell lines due to their ability to interfere with cellular signaling pathways.

- Antimicrobial Properties : Several studies have reported the effectiveness of oxadiazole derivatives against various bacterial and fungal strains.

- Antioxidant Effects : The antioxidant potential of these compounds contributes to their protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It can influence pathways such as apoptosis and cell cycle regulation.

- Interaction with Cellular Receptors : Binding affinity to specific receptors may lead to altered cellular responses.

Case Studies

-

Anticancer Studies :

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways.

-

Antimicrobial Activity :

- In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

-

Antioxidant Evaluation :

- The compound was evaluated using DPPH and ABTS assays, revealing potent free radical scavenging activity that supports its potential use in oxidative stress-related conditions.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.